molecular formula C16H20ClNOS B14378653 2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride CAS No. 90213-08-4

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride

Cat. No.: B14378653
CAS No.: 90213-08-4
M. Wt: 309.9 g/mol
InChI Key: CHTDJALLTHKGQI-UHFFFAOYSA-N
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Description

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular arrangement, which includes a benzhydryl group, a sulfinyl group, and a methylethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the benzhydryl sulfoxide intermediate. This intermediate is then reacted with N-methylethanamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide compounds.

Scientific Research Applications

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-2-chloro-N-methylethanamine hydrochloride
  • 2-bromo-N,N-dimethylethanamine hydrobromide
  • 2-Chloro-N,N-dimethylethylamine hydrochloride

Uniqueness

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

90213-08-4

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

2-benzhydrylsulfinyl-N-methylethanamine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-17-12-13-19(18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H

InChI Key

CHTDJALLTHKGQI-UHFFFAOYSA-N

Canonical SMILES

CNCCS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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